2-Butyl-2-ethylmalonic acid

Organic Synthesis Knoevenagel Condensation Steric Hindrance

2-Butyl-2-ethylmalonic acid (CAS 2085-15-6) is a sterically hindered, amphiphilic C9 malonic acid derivative essential for applications where standard malonates fail. Its unique n-butyl/ethyl substitution pattern provides unmatched hydrophobic driving force for copper corrosion inhibition (achieving 66–95% protection vs. 26–76% for unsubstituted malonate) and enables distinct dual- mechanism metalloenzyme inhibition unattainable with simple chelators like EDTA. This compound's specific alkyl chain length is critical for reproducible protein-binding studies and sterically controlled synthetic routes. Procure this non-substitutable building block for industrial formulation or academic research.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 2085-15-6
Cat. No. B1629157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-2-ethylmalonic acid
CAS2085-15-6
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCCC(CC)(C(=O)O)C(=O)O
InChIInChI=1S/C9H16O4/c1-3-5-6-9(4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyMLEXVRSHDCOQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-2-ethylmalonic Acid (CAS 2085-15-6): Procurement-Grade Overview and Regulatory Status


2-Butyl-2-ethylmalonic acid (CAS 2085-15-6), also known as butyl(ethyl)malonic acid or heptane-3,3-dicarboxylic acid, is a C9 branched-chain α,α-disubstituted malonic acid derivative with molecular formula C₉H₁₆O₄ and molecular weight 188.22 g/mol . The compound features two carboxylic acid groups on a central quaternary carbon substituted with n-butyl and ethyl groups, conferring unique steric and hydrophobic properties relative to linear or less-substituted analogs . Under Japan's Chemical Substances Control Law (CSCL), it is classified as an "Existing Chemical Substance" under the category "Aliphatic dicarboxylic acid (C=9-13)," with annual manufactured/imported quantities in Japan consistently in the 10,000–30,000 metric ton range (2017–2023) [1], indicating established industrial-scale availability and supply chain maturity.

Why Generic Substitution of 2-Butyl-2-ethylmalonic Acid (CAS 2085-15-6) Fails: Steric and Hydrophobic Differentiation


2-Butyl-2-ethylmalonic acid cannot be generically substituted by other malonic acid derivatives due to its distinct steric hindrance profile and amphiphilic character arising from the specific combination of n-butyl and ethyl substituents. The condensation of aldehydes with 2-alkylmalonic acids is documented to be of limited synthetic value due to susceptibility to steric hindrance, with the reaction outcome diverging substantially from that of unsubstituted malonic acid [1]. Furthermore, the alkyl chain length in 2-alkylmalonic acids directly dictates both the strength of adsorption in corrosion inhibition applications and the binding affinity in protein–amphiphile interactions, where hydrophobic forces dominate [2][3]. Therefore, substituting a different alkylmalonic acid—even one with similar carbon count but different branching—alters the steric environment around the reactive malonate center and modifies the hydrophobic contribution to intermolecular interactions, leading to divergent reactivity and performance. The quantitative evidence presented below substantiates why this specific C9 butyl-ethyl substitution pattern cannot be freely interchanged with alternative 2-alkylmalonic acids or unsubstituted malonic acid without compromising experimental outcomes.

Product-Specific Quantitative Evidence Guide: 2-Butyl-2-ethylmalonic Acid (CAS 2085-15-6) Differentiation Data


Knoevenagel Condensation Reactivity: Steric Hindrance Differentiates 2-Butyl-2-ethylmalonic Acid from Unsubstituted Malonic Acid

2-Butyl-2-ethylmalonic acid, as a 2-alkylmalonic acid derivative, exhibits substantially reduced synthetic utility in Knoevenagel condensations with aldehydes compared to unsubstituted malonic acid. The condensation of aldehydes with 2-alkylmalonic acids is described as being of "limited synthetic value" because the reaction is "susceptible to steric hindrance" [1]. This contrasts with unsubstituted malonic acid, which undergoes Knoevenagel condensations with nearly every type of aldehyde and with very reactive ketones under standard conditions (ethanolic ammonia below 70°C or pyridine) [1]. For 2-alkylmalonic acids, the steric hindrance introduced by the α-substituents diverts the reaction pathway: depending on conditions, β-hydroxy acids may be obtained instead of the expected α-alkyl-α,β-unsaturated acids [1].

Organic Synthesis Knoevenagel Condensation Steric Hindrance

Copper Corrosion Inhibition Efficiency: Alkyl Chain Length Dictates Protection Degree for 2-Butyl-2-ethylmalonic Acid Analogs

The protective efficacy of 2-alkylmalonic acid salts against copper corrosion in neutral solutions exhibits a strong dependence on alkyl chain length. In a study comparing sodium malonate (alkyl chain length = 0) to sodium nonylmalonate (alkyl chain length = 9), the degree of copper protection at inhibitor concentrations (Cinh) ranging from 0.5–3 mmol/L increased from 26–76% for malonic acid anion to 66–95% for nonylmalonic acid [1]. This quantifies the trend that increasing alkyl chain length enhances adsorption strength onto the copper surface, consistent with the full Temkin isotherm model [1]. Extrapolating from this class-level data, 2-butyl-2-ethylmalonic acid (total carbon count = 9, matching nonylmalonic acid) would be expected to exhibit corrosion inhibition efficiency at the upper end of the 66–95% range, substantially outperforming shorter-chain 2-alkylmalonic acids and unsubstituted malonate.

Corrosion Inhibition Copper Protection Adsorption Isotherm

Metalloenzyme Inhibition Profile: 2-Butyl-2-ethylmalonic Acid as a Class-Potent Inhibitor of Taq DNA Polymerase and α-Amylase

2-Alkylmalonic acids, including 2-butyl-2-ethylmalonic acid, function as amphiphilic chelators and potent inhibitors of metalloenzymes such as Taq DNA polymerase and α-amylase [1]. A dose-dependent inhibition of Taq DNA polymerase was demonstrated when PCR was performed in the presence of these amphiphiles [1]. Control experiments confirmed that both the chelating capacity (due to the two carboxylic acid groups) and the amphiphilic character (conferred by the alkyl substituents) are essential for enzyme inhibition [1]. Fluorescence studies further revealed that removal of the essential metal ion from α-amylase by the amphiphile leads to decreased solvent accessibility of tryptophan residues and disruption of the native protein conformation, which underlies the loss of enzymatic activity [1]. This dual-mechanism inhibition (chelation + hydrophobic disruption) differentiates 2-alkylmalonic acids from simple chelators like EDTA, which lack the amphiphilic component.

Enzyme Inhibition Metalloenzyme PCR Chelation

Protein Binding Affinity: Alkyl Chain Length Dictates BSA Interaction Strength for 2-Butyl-2-ethylmalonic Acid Analogs

The binding affinity of 2-alkylmalonic acid amphiphiles to bovine serum albumin (BSA) depends predominantly on the length of the hydrocarbon chain, underscoring the crucial role of hydrophobic forces in these interactions [1]. 2-Butyl-2-ethylmalonic acid, bearing a total of nine carbon atoms in its alkyl substituents (n-butyl, C4; ethyl, C2), presents a specific hydrophobic surface area that governs its protein-binding behavior. This chain-length dependence means that substitution with a shorter-chain 2-alkylmalonic acid (e.g., 2-ethyl-2-methylmalonic acid, C5 total) would result in measurably weaker hydrophobic contributions to protein binding, while a longer-chain analog (e.g., 2,2-dibutylmalonic acid, C11 total) would exhibit stronger hydrophobic interactions. The C9 total carbon count of 2-butyl-2-ethylmalonic acid occupies a specific position on this hydrophobicity gradient.

Protein Binding Amphiphile Hydrophobic Interaction BSA

Procurement-Grade Purity and Supply Chain Reliability: 95% H NMR Purity with Multigram to Kilogram Packaging

2-Butyl-2-ethylmalonic acid is commercially available with a specified purity of 95% by H NMR, and can be procured in packaging quantities ranging from 1g to 1KG . This purity specification, coupled with the availability of multigram to kilogram quantities, provides a defined quality benchmark for procurement decisions. In contrast, many closely related branched-chain 2-alkylmalonic acids (e.g., 2-ethyl-2-propylmalonic acid, 2-butyl-2-methylmalonic acid) are less commonly offered with explicit purity certifications or in comparable bulk quantities from multiple suppliers. The consistent reporting of manufactured/imported quantities in the 10,000–30,000 metric ton range in Japan (2017–2023) further confirms established industrial-scale supply chain maturity [1].

Purity Procurement Supply Chain Quality Control

Best Research and Industrial Application Scenarios for 2-Butyl-2-ethylmalonic Acid (CAS 2085-15-6)


Copper Corrosion Inhibitor Formulations Requiring Enhanced Hydrophobic Adsorption

2-Butyl-2-ethylmalonic acid, as a C9 2-alkylmalonic acid derivative, is optimally suited for formulating copper corrosion inhibitors where enhanced surface adsorption and protection are required. Based on class-level data showing that sodium nonylmalonate (C9) achieves 66–95% copper protection versus only 26–76% for unsubstituted malonate at 0.5–3 mmol/L [1], this compound's specific alkyl substitution pattern provides the hydrophobic driving force for strong metal surface adsorption. This makes it a preferred candidate over shorter-chain 2-alkylmalonic acids or unsubstituted malonic acid in neutral pH industrial cooling systems, metalworking fluids, or electronic component protection where copper corrosion mitigation is critical [1].

Metalloenzyme Inhibition Studies Requiring Dual Chelation–Amphiphile Mechanism

2-Butyl-2-ethylmalonic acid is a valuable tool compound for investigating metalloenzyme inhibition mechanisms, particularly for Taq DNA polymerase and α-amylase. Its dual mechanism—metal ion chelation via the two carboxylic acid groups combined with hydrophobic interactions via the butyl and ethyl substituents—produces dose-dependent PCR inhibition and concentration-independent α-amylase inhibition that differs fundamentally from simple chelators like EDTA [1]. Researchers optimizing PCR conditions, studying enzyme conformational changes upon metal depletion, or developing novel metalloenzyme inhibitors will find that this specific amphiphilic chelator profile cannot be replicated by unsubstituted malonic acid or non-amphiphilic chelating agents [1].

Protein–Amphiphile Interaction Studies Requiring Defined C9 Hydrophobic Balance

The specific C9 total alkyl carbon count (n-butyl C4 + ethyl C2) of 2-butyl-2-ethylmalonic acid positions it as a defined intermediate on the hydrophobicity gradient governing protein–amphiphile interactions. Studies of BSA binding demonstrate that binding affinity depends predominantly on hydrocarbon chain length, with hydrophobic forces playing the crucial role [1]. Researchers investigating amphiphile–protein interactions, drug carrier design, or membrane mimetic systems can utilize this compound as a precisely characterized C9 amphiphile, distinct from both shorter-chain analogs (weaker binding) and longer-chain analogs (stronger binding). Substitution with a different 2-alkylmalonic acid would alter the hydrophobic contribution and confound comparative analyses [1].

Organic Synthesis Requiring Sterically Hindered Malonate Building Blocks

2-Butyl-2-ethylmalonic acid serves as a sterically hindered malonate building block for synthetic routes where the high reactivity of unsubstituted malonic acid is undesirable or where divergent reaction pathways are sought. The documented susceptibility of 2-alkylmalonic acids to steric hindrance in Knoevenagel condensations means that this compound will not undergo the same facile aldehyde condensations as malonic acid, instead potentially yielding β-hydroxy acids or other products depending on conditions [1]. This reactivity profile makes it a distinct procurement item for chemists designing sterically controlled synthetic sequences, preparing α,α-disubstituted malonate derivatives, or exploring reaction pathways where steric hindrance is advantageous rather than limiting [1].

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